molecular formula C10H12Cl3N B032659 3-chloro-N,N-bis(2-chloroethyl)aniline CAS No. 5520-28-5

3-chloro-N,N-bis(2-chloroethyl)aniline

Cat. No.: B032659
CAS No.: 5520-28-5
M. Wt: 252.6 g/mol
InChI Key: UBLVFJOJWCMQKZ-UHFFFAOYSA-N
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Description

Aniline, m-chloro-N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C₁₀H₁₂Cl₃N and a molecular weight of 252.568 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aniline ring substituted with a chlorine atom and two chloroethyl groups.

Scientific Research Applications

Aniline, m-chloro-N,N-bis(2-chloroethyl)- has several scientific research applications:

Safety and Hazards

Aniline, m-chloro-N,N-bis(2-chloroethyl)- is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects .

Preparation Methods

The synthesis of Aniline, m-chloro-N,N-bis(2-chloroethyl)- typically involves the reaction of m-chloroaniline with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Aniline, m-chloro-N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:

Properties

IUPAC Name

3-chloro-N,N-bis(2-chloroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLVFJOJWCMQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970530
Record name 3-Chloro-N,N-bis(2-chloroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5520-28-5
Record name Aniline, m-chloro-N,N-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC62894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-N,N-bis(2-chloroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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